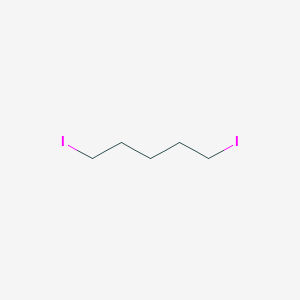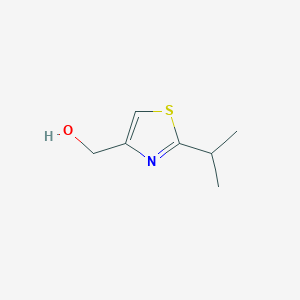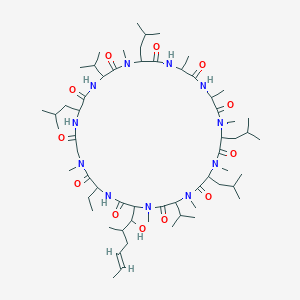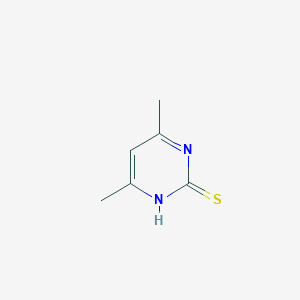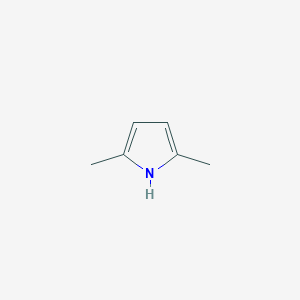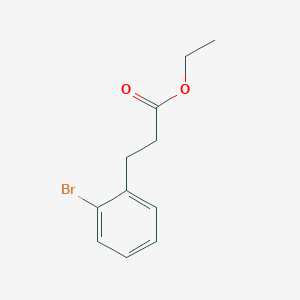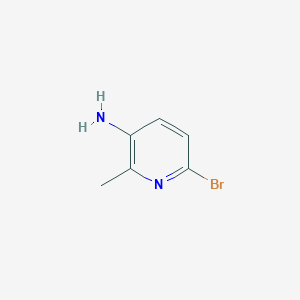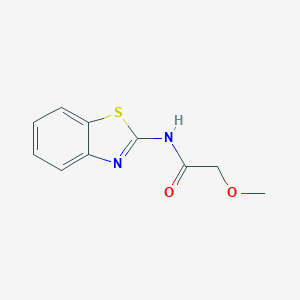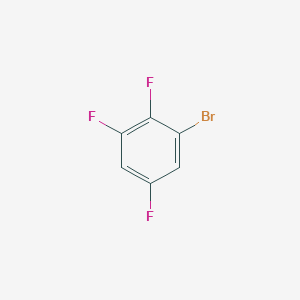
Carbamic acid, butyl-, 2-propynyl ester
Overview
Description
Carbamic acid, butyl-, 2-propynyl ester, also known as prop-2-ynyl N-butylcarbamate, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is also known by several other names, including 2-propynyl butylcarbamate and propargyl butylcarbamate .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, the synthesis of esters typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The compound has a planar molecular structure . The InChI string for the compound isInChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) . The canonical SMILES representation is CCCCNC(=O)OCC#C . Chemical Reactions Analysis
Esters, such as Carbamic acid, butyl-, 2-propynyl ester, typically undergo hydrolysis reactions. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol . Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another, which results in considerably lower boiling points than their isomeric carboxylic acids counterparts . The compound has a topological polar surface area of 38.3 Ų .Scientific Research Applications
Chemical Synthesis
Prop-2-yn-1-yl butylcarbamate is a chemical compound with the molecular formula C8H13NO2 . It is often used in chemical synthesis due to its unique structure and reactivity. It can act as a building block in the synthesis of more complex molecules .
Polymerization Initiator
The compound can be used as an initiator in polymerization reactions . The propargylic and terminal acetylenic sites in the molecule can be protected, allowing for controlled polymerization processes .
Wood Preservation
A related compound, 3-iodo-2-propyl-butylcarbamate, has been studied for its use as a wood preservative . Given the structural similarities, Prop-2-yn-1-yl butylcarbamate could potentially have similar applications. The compound could help protect wood and bamboo from mold and stain fungi, which can reduce the quality of these materials .
Thermal Degradation Studies
The compound has been used in studies investigating thermal degradation . Understanding how this compound degrades under heat can provide valuable insights into its stability and potential uses .
Environmental Impact Studies
Given the potential use of Prop-2-yn-1-yl butylcarbamate in various applications, studying its environmental impact could be another important area of research. This could involve investigating its breakdown products and their effects on the environment .
Safety And Hazards
While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
properties
IUPAC Name |
prop-2-ynyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDBXHIIVZZXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072835 | |
| Record name | 2-Propynyl butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Carbamic acid, butyl-, 2-propynyl ester | |
CAS RN |
76114-73-3 | |
| Record name | 2-Propyn-1-yl N-butylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76114-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076114733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propynyl butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action for 3-iodo-2-propynyl butylcarbamate (IPBC)?
A1: While the exact mechanism of action remains unclear, research suggests IPBC disrupts fungal cell membrane function. [, , , ] This disruption likely leads to cell death, effectively controlling fungal growth.
Q2: Are there any known downstream effects of IPBC on treated materials or organisms?
A2: Research indicates IPBC does not chemically react with wood components, suggesting it remains present through physical absorption. [] Further research is needed to fully understand the long-term effects on other treated materials and organisms.
Q3: What is the molecular formula and weight of IPBC?
A3: IPBC has the molecular formula C8H12INO2 and a molecular weight of 281.1 g/mol. [, ]
Q4: What spectroscopic data is available for IPBC?
A4: FTIR analysis has been used to characterize IPBC in treated wood. [] Further research might explore additional spectroscopic techniques for more comprehensive structural characterization.
Q5: In which materials and applications is IPBC commonly used?
A5: IPBC is widely used as a fungicide in various applications, including: - Wood preservation for Chinese fir, Masson's pine, MDF, and particleboard. [, , ] - Leather industry to prevent fungal growth. [, ] - Cosmetics and personal care products as a preservative. [, , , , , ] - Antimicrobial septa in wallboards. []
Q6: Does IPBC exhibit any catalytic properties?
A6: Current research primarily focuses on IPBC's antifungal properties. There is limited information available regarding its potential catalytic properties. Further investigation is needed to explore this aspect.
Q7: Have computational methods been employed to study IPBC?
A7: While computational studies on IPBC are limited in the provided research, techniques like QSAR modeling could be employed to predict its activity and properties based on structural features. This could guide the development of novel antifungal agents with improved efficacy and safety profiles.
Q8: How do structural modifications of IPBC affect its antifungal activity?
A8: Specific SAR studies for IPBC are limited in the provided research. Investigating the impact of modifying the iodine, butyl, or carbamate moieties on antifungal activity could provide valuable insights into its structure-activity relationship.
Q9: How stable is IPBC under various storage conditions?
A9: The research primarily focuses on the application and efficacy of IPBC. Further studies are required to determine its long-term stability under various storage conditions such as temperature, humidity, and light exposure.
Q10: What formulation strategies can enhance IPBC's stability, solubility, or bioavailability?
A10: IPBC has been successfully incorporated into various formulations, including: - Aqueous solutions for wood preservation. [, , ] - Emulsions for cosmetic applications. [] - Supercritical CO2 impregnation for wood-based composites. [, ]
Further research could explore additional formulation strategies, such as encapsulation techniques or the use of specific excipients, to enhance its stability, solubility, or bioavailability in different applications.Q11: What are the regulatory guidelines surrounding IPBC use?
A11: IPBC is approved as a cosmetic preservative in Europe with a maximum concentration of 0.1%. [] It is also registered with the EPA and listed on the TSCA Inventory in the USA. [] Specific regulations and permissible exposure limits vary depending on the application and geographic region.
Q12: How can risks associated with IPBC be minimized?
A12: Adhering to proper handling procedures, using appropriate personal protective equipment during manufacturing and application, and ensuring safe disposal methods are crucial for minimizing risks associated with IPBC.
Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of IPBC?
A13: Detailed PK/PD studies on IPBC are limited in the provided research. Further investigation is needed to understand its ADME profile in various organisms and assess potential bioaccumulation.
Q14: What is the efficacy of IPBC against various fungal species?
A14: IPBC exhibits broad-spectrum antifungal activity against various species, including:
- Brown rot fungi: Rhodonia placenta, Poria placenta, Polyporus versicolor [, ]
- Stain fungi: Botryodiplodia theobromae, Fusarium moniliforme, Alternaria alternata []
- Mold fungi: Aspergillus niger, Penicillium citrinum, Trichoderma viride, Aspergillus brasilensis, Trichoderma harzianum, Penicillium funiculosum [, ]
Q15: What in vitro and in vivo models are used to assess IPBC efficacy?
A15: Researchers use various methods to evaluate IPBC efficacy:
- In vitro: Minimum Inhibition Concentration (MIC) determination, zone of inhibition tests [, ]
- Ex-vivo: Treating wood samples with IPBC and exposing them to fungal cultures to assess decay resistance [, , , ]
Q16: What are the known toxicological effects of IPBC?
A16: IPBC exhibits some toxicity, and its safety profile requires careful consideration:
- Acute toxicity: It can cause irritation to the skin, eyes, and respiratory tract. []
- Developmental toxicity: Studies in rats showed adverse effects on fetuses at high doses. [, ]
- Chronic toxicity: Long-term exposure in animal studies revealed non-neoplastic alterations in the thyroid and liver. []
Q17: Are there any known biomarkers associated with IPBC efficacy or toxicity?
A17: The research does not provide information on biomarkers specifically related to IPBC efficacy or toxicity. Investigating potential biomarkers could offer valuable tools for monitoring treatment response and identifying early signs of adverse effects.
Q18: What analytical methods are used to detect and quantify IPBC?
A18: Various analytical techniques are employed to characterize and quantify IPBC:
- High-Performance Liquid Chromatography (HPLC): Used to measure IPBC concentration in treated wood and aqueous samples. [, ]
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to analyze the interaction between IPBC and wood components. []
Q19: What is the environmental fate and impact of IPBC?
A19: Research on the environmental fate and ecotoxicological effects of IPBC is limited in the provided articles. Investigating its degradation pathways, bioaccumulation potential, and effects on aquatic and terrestrial organisms is crucial for assessing its overall environmental impact.
Q20: What is the solubility of IPBC in various solvents?
A20: The provided research does not specify the solubility of IPBC in different solvents. Determining its solubility profile is essential for developing effective formulations and understanding its behavior in various environments.
Q21: How are the analytical methods for IPBC validated?
A21: The research mentions the use of HPLC and FTIR, but details on method validation are limited. Validation parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification are crucial for ensuring reliable and reproducible analytical data.
Q22: What quality control measures are employed during IPBC production and application?
A22: Information on specific quality control measures is not provided in the research. Implementing robust quality control procedures throughout the production, formulation, and application processes is essential for ensuring consistent quality and efficacy of IPBC-containing products.
Q23: Does IPBC elicit any immunological responses?
A23: The research primarily focuses on IPBC's antifungal activity. While some individuals may experience allergic contact dermatitis upon exposure [, , ], further research is needed to fully understand its potential to induce immune responses.
Q24: Does IPBC interact with drug transporters or metabolizing enzymes?
A24: The research primarily focuses on IPBC's antifungal activity and its application in various industries. Information on its potential interactions with drug transporters or metabolizing enzymes is not explicitly discussed.
Q25: What is the biocompatibility and biodegradability of IPBC?
A25: While the research highlights the efficacy of IPBC as an antifungal agent, it lacks specific details on its biocompatibility and biodegradability. Investigating these aspects is crucial for evaluating its long-term safety and environmental impact.
Q26: Are there any viable alternatives or substitutes for IPBC?
A26: The research explores various antifungal agents, with a focus on IPBC. Some potential alternatives and substitutes for specific applications include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



